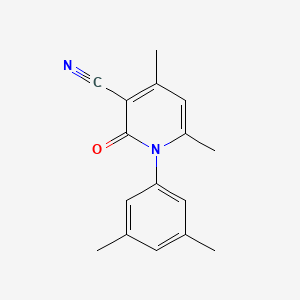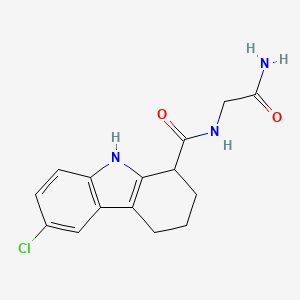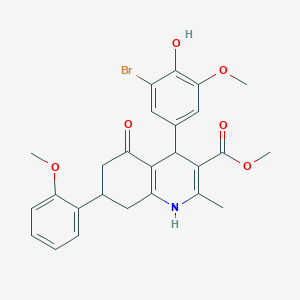![molecular formula C16H16ClN3O3 B14948245 1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a pyrrolidine ring, and a piperidinecarboxamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
The synthesis of 1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl group. One common synthetic route involves the reaction of a chlorophenyl-substituted ketone with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
化学反応の分析
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the molecule into smaller fragments.
科学的研究の応用
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE can be compared to other similar compounds, such as:
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one: A synthetic cathinone with stimulant properties.
4-Chloromethcathinone: Another synthetic cathinone with similar structural features.
Indole derivatives: Compounds with an indole ring structure that exhibit a wide range of biological activities.
特性
分子式 |
C16H16ClN3O3 |
|---|---|
分子量 |
333.77 g/mol |
IUPAC名 |
1-[1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H16ClN3O3/c17-11-2-1-3-12(8-11)20-14(21)9-13(16(20)23)19-6-4-10(5-7-19)15(18)22/h1-3,8-10H,4-7H2,(H2,18,22) |
InChIキー |
LBXMWQVHXMBOMZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)N)C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B14948164.png)

![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948178.png)
![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide](/img/structure/B14948182.png)

![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948241.png)

![5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
![Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
